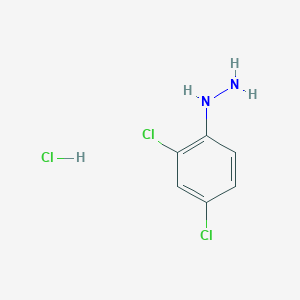

2,4-Dichlorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17186. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYGJVFURAIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202863 | |

| Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-18-4 | |

| Record name | Hydrazine, (2,4-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dichlorophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichlorophenylhydrazine hydrochloride, a key reagent in synthetic organic chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its application in the synthesis of biologically active molecules, including pyrazole and indole derivatives. Furthermore, this guide presents a logical workflow for the quality control of the compound.

Chemical and Physical Properties

This compound, with the CAS number 5446-18-4 , is a substituted hydrazine derivative.[1] It is commonly available as an off-white to light brown crystalline powder.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5446-18-4 | [1] |

| Molecular Formula | C₆H₇Cl₃N₂ | [3] |

| Molecular Weight | 213.49 g/mol | [3] |

| Appearance | Off-white to light brown crystalline powder | [2] |

| Melting Point | 220-224 °C | |

| Solubility | Soluble in water | [2] |

| SMILES | Cl.NNc1ccc(Cl)cc1Cl | |

| InChI | 1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,4-dichloroaniline. The reaction proceeds via a diazotization reaction followed by reduction.

Materials:

-

2,4-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Water (H₂O)

-

Ice

Procedure: [4]

-

Diazotization: Dissolve 2,4-dichloroaniline (1 equivalent) in a 6 M aqueous HCl solution. Cool the mixture to -5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 0 °C. Stir the resulting mixture for 30 minutes.

-

Reduction: In a separate flask, dissolve tin(II) chloride (2.5 equivalents) in concentrated HCl. Add this solution dropwise to the diazonium salt solution from the previous step, while keeping the temperature below 5 °C.

-

Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold 6 M HCl followed by a cold water wash to remove any remaining impurities. Dry the product under vacuum to yield this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis of Pyrazole Derivatives from Curcumin

This compound reacts with curcumin in the presence of a suitable solvent and catalyst to yield pyrazole derivatives.[5] These derivatives have been investigated for their biological activities, including potential anti-inflammatory and anticancer properties.[6][7][8][9][10]

Diagram 2: Synthesis of Pyrazole Derivatives from Curcumin

Caption: Synthesis of pyrazole derivatives from curcumin.

Fischer Indole Synthesis

This compound is a key reactant in the Fischer indole synthesis, a classic method for preparing indole derivatives.[11][12][13][14][15] The reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic conditions, followed by a[6][6]-sigmatropic rearrangement to form the indole ring.[11][13][14] Indole scaffolds are prevalent in many pharmaceuticals, including those targeting kinases.[16][17][18][19]

Diagram 3: Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis.

Quality Control Workflow

Ensuring the purity and identity of this compound is crucial for its use in synthesis. A typical quality control workflow involves a combination of spectroscopic and chromatographic techniques.

Diagram 4: Quality Control Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 5446-18-4 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 14. jk-sci.com [jk-sci.com]

- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2,4-Dichlorophenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichlorophenylhydrazine hydrochloride, a versatile intermediate in organic synthesis. This document outlines its core characteristics, experimental protocols for property determination, and key reactivity, making it an essential resource for professionals in research and drug development.

Core Properties

This compound is a halogenated organic compound that presents as a white to off-white crystalline solid with little to no odor. Its hydrochloride salt form enhances its stability and solubility in polar solvents.

Physical and Chemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N₂·HCl |

| Molecular Weight | 213.49 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 217-224 °C |

| Solubility | Soluble in water and ethanol; insoluble in ether. |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are based on established laboratory techniques and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (217-224 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The range between these two temperatures is the melting point range.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

Solvents: Water, Ethanol, Diethyl ether

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into three separate, labeled test tubes.

-

To the first test tube, add 1 mL of water. To the second, add 1 mL of ethanol. To the third, add 1 mL of diethyl ether.

-

Agitate each test tube vigorously for 30-60 seconds. A vortex mixer can be used for more efficient mixing.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the substance as "soluble," "partially soluble," or "insoluble" for each solvent. For this compound, it is expected to be soluble in water and ethanol, and insoluble in ether.

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily utilized for the preparation of heterocyclic compounds.

Synthesis of this compound

The compound can be synthesized from 2,4-dichloroaniline through a two-step diazotization and reduction process.

Reactivity in the Synthesis of Heterocycles

Arylhydrazines are key building blocks for the synthesis of various nitrogen-containing heterocycles. This compound is notably used in the synthesis of pyrazole analogues of curcumin. This reaction involves the condensation of the hydrazine with the β-diketone functionality of curcumin.

Safety and Handling

This compound is considered harmful if swallowed, and causes skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Skin: Wash with plenty of soap and water.[1]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Store the compound in a tightly sealed container in a dry and well-ventilated place.[1] It is incompatible with strong oxidizing agents.[1]

This guide serves as a foundational resource for the safe and effective use of this compound in a research and development setting. For further information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Solubility of 2,4-Dichlorophenylhydrazine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 2,4-Dichlorophenylhydrazine hydrochloride in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in public literature, this document consolidates existing qualitative information and provides detailed, generalized experimental protocols for the accurate determination of its solubility.

Understanding the Solubility Profile

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility is a crucial parameter influencing reaction kinetics, purification strategies, and formulation development. An understanding of its behavior in different solvent systems is paramount for optimizing chemical processes.

Currently, publicly accessible quantitative solubility data for this compound is scarce. However, qualitative assessments consistently indicate its solubility in polar solvents. It is reported to be soluble in water and ethanol, while being insoluble in ether. The hydrochloride salt form generally enhances its solubility in aqueous and polar organic media.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a lack of specific quantitative solubility data (e.g., g/100 mL or mg/mL) for this compound in a broad range of organic solvents. To facilitate research and development, this guide presents a table summarizing the available qualitative information. For precise quantitative data, it is recommended that researchers perform experimental determinations using the protocols outlined in the subsequent sections.

Table 1: Qualitative Solubility of this compound

| Solvent | Solvent Class | Qualitative Solubility |

| Water | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Ether | Non-polar | Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent at a specific temperature. This section provides a detailed protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or a gentle stream of nitrogen. Once the solvent is completely removed, weigh the flask containing the dried solute. The solubility can be calculated from the mass of the solute and the volume of the solvent used.

-

Analytical Method (HPLC/UV-Vis): Quantitatively dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation:

The solubility (S) is calculated using the following formula:

S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

Visualizing the Experimental Workflow

To provide a clear and concise representation of the solubility determination process, the following workflow diagram has been generated using the DOT language.

This technical guide provides a foundational resource for researchers working with this compound. While comprehensive quantitative solubility data remains a gap in the literature, the provided qualitative information and detailed experimental protocol empower scientists to generate the precise data required for their specific applications, ultimately advancing research and development in pharmaceuticals and related fields.

An In-depth Technical Guide to the Stability and Storage of 2,4-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichlorophenylhydrazine hydrochloride (CAS No. 5446-18-4). Aimed at professionals in research and drug development, this document synthesizes available data and outlines best practices for handling and storage to ensure the compound's integrity. Due to the limited availability of specific quantitative stability data in public literature, this guide also presents a general framework for conducting forced degradation studies based on established regulatory guidelines.

Summary of Stability and Storage Recommendations

This compound is generally stable when stored under the recommended conditions.[1][2][3] The hydrochloride salt form enhances its stability and solubility in polar solvents.[4] Adherence to proper storage protocols is crucial to prevent degradation and ensure the reliability of experimental results.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place. Room temperature is generally acceptable. | [1][3][5] |

| Atmosphere | Store in a dry and well-ventilated area.[1][3][5] Some sources recommend storing under an inert gas.[6] | |

| Container | Keep container tightly closed.[1][3][5] | |

| Moisture | Protect from moisture.[6] | |

| Light | Store in a shaded area.[6] |

Potential Degradation Pathways and Incompatible Materials

Incompatible materials that should be avoided during storage and handling include strong oxidizing agents.[3] Contact with metals may also pose a risk of evolving flammable hydrogen gas.[3]

Caption: Logical flow of potential degradation for this compound.

Hypothetical Experimental Protocol for a Forced Degradation Study

For researchers needing to develop a stability-indicating analytical method, a forced degradation study is essential.[7] The following is a generalized protocol based on ICH guidelines, which should be adapted based on the specific analytical techniques available.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

Objective

To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Calibrated oven

-

Photostability chamber

-

Calibrated pH meter

-

HPLC system with a UV detector or mass spectrometer

Experimental Workflow

Caption: A generalized workflow for conducting a forced degradation study.

Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol.

-

Acidic and Basic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

-

Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize them, and dilute to the initial concentration for analysis.

-

-

Oxidative Degradation:

-

Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.

-

Monitor the reaction for up to 24 hours, collecting samples at various intervals.

-

-

Thermal Degradation:

-

Expose the solid compound and the stock solution to dry heat (e.g., 60°C) in a calibrated oven.

-

Analyze samples at predetermined time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.

-

Data Presentation for Stability Studies

While published quantitative data is scarce, researchers can use the following table to document their findings from stability or forced degradation studies.

Table 2: Template for Recording Stability Data

| Stress Condition | Time (hours) | Initial Concentration | Final Concentration | % Degradation | Number of Degradants | Peak Area of Major Degradant |

| 0.1 M HCl (RT) | ||||||

| 0.1 M HCl (60°C) | ||||||

| 0.1 M NaOH (RT) | ||||||

| 0.1 M NaOH (60°C) | ||||||

| 3% H₂O₂ (RT) | ||||||

| Thermal (60°C) | ||||||

| Photolytic |

This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to perform in-house stability assessments to ensure the material's suitability for its intended use.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. sgs.com [sgs.com]

An In-depth Technical Guide to 2,4-Dichlorophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenylhydrazine hydrochloride is a valuable reagent and building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its utility lies in its capacity to serve as a precursor for a variety of heterocyclic compounds, most notably pyrazole derivatives, which have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and its use in the generation of bioactive molecules are presented, alongside a discussion of the mechanisms of action of its derivatives.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid, typically appearing as an off-white to light brown powder[1][2]. It is the hydrochloride salt of 2,4-dichlorophenylhydrazine, which enhances its stability and solubility in aqueous solutions[2].

Molecular Structure

The structure of this compound consists of a 2,4-dichlorophenyl ring attached to a hydrazine group, which is protonated to form the hydrochloride salt.

Table 1: Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C₆H₇Cl₃N₂[1][3][4] |

| Molecular Weight | 213.49 g/mol [1][3][4][5][6][7] |

| CAS Number | 5446-18-4[1][3][4][5][6][7] |

| SMILES | Cl.NNc1ccc(Cl)cc1Cl[7] |

| InChI | 1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H[7] |

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Off-white to light brown crystalline powder | [1][2] |

| Melting Point | 220-224 °C | [1][3][7] |

| Solubility | Soluble in water | [1][2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 2,4-dichloroaniline followed by reduction.

Experimental Protocol: Synthesis from 2,4-Dichloroaniline

Materials:

-

2,4-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: Dissolve 2,4-dichloroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid. Cool this solution and add it dropwise to the diazonium salt solution, keeping the temperature controlled.

-

Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The resulting precipitate of this compound is collected by filtration.

-

Purification: Wash the collected solid with a small amount of cold water or a dilute HCl solution and dry it under a vacuum to obtain the final product.

Synthesis of Bioactive Pyrazole-Curcumin Analogues

This compound is a key intermediate in the synthesis of pyrazole-containing compounds. A notable application is the synthesis of pyrazole analogues of curcumin, which have shown promising biological activities.

Experimental Protocol: General Synthesis of Pyrazole-Curcumin Analogues

Materials:

-

Curcumin

-

This compound

-

Glacial Acetic Acid or another suitable solvent

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Dissolve curcumin in a suitable solvent such as glacial acetic acid in a round-bottom flask.

-

Addition of Hydrazine: Add an equimolar amount of this compound to the curcumin solution.

-

Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Collect the solid by filtration, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified pyrazole-curcumin analogue.

Applications in Drug Discovery and Development

Substituted phenylhydrazines, including the 2,4-dichloro derivative, are pivotal in the synthesis of heterocyclic compounds with a wide array of pharmacological activities.

Role as a Synthetic Intermediate

The primary application of this compound in drug development is its role as a versatile intermediate. It is used in the synthesis of various bioactive molecules, including:

-

Pyrazole Analogues of Curcumin: These compounds have been investigated for their anticancer, anti-inflammatory, and neuroprotective effects[3].

-

Antifungal and Antibacterial Agents: The pyrazole nucleus is a common scaffold in many antimicrobial drugs, and derivatives synthesized from this compound have shown potential in this area[2].

-

Dyes and Pigments: While not a direct pharmaceutical application, its use in the synthesis of dyes highlights its reactivity and utility in creating complex organic molecules[2].

Biological Activities of Derivatives

Derivatives of this compound, particularly pyrazoles, have been the subject of extensive research in drug discovery.

Table 3: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

| Anticancer | Curcumin-pyrazole analogues have been shown to induce apoptosis in cancer cells by binding to the colchicine-binding site of tubulin, disrupting microtubule formation. |

| Neuroprotective | Certain curcumin-pyrazole derivatives have demonstrated the ability to inhibit the aggregation of α-synuclein, a process implicated in Parkinson's disease[3]. |

| Anti-inflammatory | Pyrazole-containing compounds are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. |

| Antimicrobial | Various pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens[2]. |

Mechanism of Action of a Curcumin-Pyrazole Derivative

A key area of interest for drug development professionals is the mechanism by which these novel compounds exert their therapeutic effects. For instance, certain curcumin-pyrazole analogues have been shown to target tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy.

Conclusion

This compound is a chemical of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the creation of novel heterocyclic compounds with diverse and potent biological activities. The continued exploration of derivatives of this compound, particularly in the realm of pyrazole chemistry, holds considerable promise for the development of new and effective therapeutic agents to address a range of diseases. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research and innovation in this field.

References

- 1. Curcumin Analogs Containing Pyrazole-Pyridine Hybrids as Novel Anticancer Agents: Synthesis, Cytotoxicity, Apoptosis Induction, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Curcumin Pyrazole and its derivative (N-(3-Nitrophenylpyrazole) Curcumin inhibit aggregation, disrupt fibrils and modulate toxicity of Wild type and Mutant α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Curcumin-3,4-Dichloro Phenyl Pyrazole (CDPP) overcomes curcumin's low bioavailability, inhibits adipogenesis and ameliorates dyslipidemia by activating reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,4-Dichlorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,4-Dichlorophenylhydrazine hydrochloride (CAS No. 5446-18-4). The information compiled herein is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

| Parameter | Value |

| Molecular Formula | C₆H₇Cl₃N₂ |

| Molecular Weight | 213.49 g/mol |

| Mass of Molecular Ion (M+) | 176 m/z |

| Major Fragments (m/z) | 178, 160 |

| Table 1: Mass Spectrometry Data for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.6 | Singlet | NH |

| 8.27 | Singlet | NH₂ |

| 7.57 | Doublet | Aromatic CH |

| 7.42 | Doublet of doublets | Aromatic CH |

| 7.21 | Doublet | Aromatic CH |

| Table 2: ¹H NMR Data for this compound (Solvent: DMSO-d₆). |

Note: ¹³C NMR and complete IR spectroscopic data for this compound are not available in the currently referenced literature. Researchers are advised to acquire this data experimentally for comprehensive structural elucidation.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands based on its functional groups are listed below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1250 |

| C-Cl stretch | 850-550 |

| Table 3: Predicted Infrared Absorption Bands for this compound. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data and for the synthesis of this compound.

Synthesis of this compound.[1]

This procedure involves the diazotization of 2,4-dichloroaniline followed by reduction.

Materials:

-

2,4-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve 2,4-dichloroaniline (1 equivalent) in 6 M aqueous HCl in a flask and cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 0 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve tin(II) chloride (2.5 equivalents) in concentrated HCl.

-

Slowly add the tin(II) chloride solution to the diazonium salt solution, keeping the temperature below 5 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional hour.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: 50-500 m/z.

-

Inlet System: Direct insertion probe or GC inlet.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 2,4-dichloroaniline.

Caption: Synthesis workflow for this compound.

A Technical Guide to 2,4-Dichlorophenylhydrazine Hydrochloride for Research Applications

This technical guide provides an in-depth overview of 2,4-Dichlorophenylhydrazine hydrochloride, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, commercial availability, and key applications, with a focus on practical experimental details and relevant biological pathways.

Core Properties and Commercial Availability

This compound is a substituted hydrazine derivative with the chemical formula C₆H₆Cl₂N₂·HCl. It is widely utilized in organic synthesis and as a derivatizing agent for carbonyl compounds. For research purposes, it is crucial to source high-purity material. Several commercial suppliers offer this compound in various grades and quantities. A summary of key specifications from prominent suppliers is presented below for comparative analysis.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Physical State | Storage Conditions |

| Santa Cruz Biotechnology | 5446-18-4 | 213.49 | - | - | - | - |

| Smolecule | 5446-18-4 | 213.5 | - | - | - | - |

| Lab Pro Inc. | 5446-18-4 | 213.49 | Min. 98.0% (HPLC, T)[1][2] | - | Solid | Air Sensitive, Hygroscopic |

| Sigma-Aldrich | 5446-18-4 | 213.49 | 98% | 220-224 | - | - |

| Moldb | 5446-18-4 | 213.49 | ≥ 98% | - | - | Inert atmosphere, Room Temperature |

| ChemScene | 5446-18-4 | 213.49 | ≥ 95%[3] | - | - | 4°C, stored under nitrogen[3] |

| CookeChem | 5446-18-4 | 213.49 | 99% | - | - | - |

| TCI America (via Fisher Scientific) | 5446-18-4 | - | ≥ 98.0% | - | - | - |

Key Research Applications and Experimental Protocols

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities. Its derivatives have been investigated for their antimicrobial, antioxidant, and potential anticancer properties.[4]

Synthesis of Pyrazole Analogues

One notable application is in the synthesis of pyrazole analogues.[4] Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of pyrazole analogues.

A representative experimental protocol for the synthesis of a pyrazole derivative using this compound is as follows:

Protocol: Synthesis of a Pyrazole Analogue

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reactants: To this solution, add an appropriate carbonyl compound (e.g., a β-diketone, 1 equivalent) and a catalytic amount of a weak acid, if necessary.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final pyrazole analogue are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Signaling Pathway Interactions

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly pyrazole-containing compounds, have been shown to interact with various biological signaling pathways implicated in cancer. For instance, some pyrazole analogues have been investigated as inhibitors of protein kinases, which are key regulators of cell signaling.

Caption: Potential inhibition of a kinase signaling pathway by a pyrazole analogue.

This guide provides a foundational understanding of this compound for research applications. For specific experimental designs and safety protocols, researchers should always refer to peer-reviewed literature and the safety data sheets (SDS) provided by the suppliers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Analogues using 2,4-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole analogues, a class of heterocyclic compounds with significant interest in medicinal chemistry, utilizing 2,4-Dichlorophenylhydrazine hydrochloride as a key starting material. The protocols cover conventional heating and microwave-assisted methods for the reaction with various dicarbonyl compounds, including β-ketoesters, 1,3-diketones, and chalcones.

Introduction

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a common scaffold in a wide array of pharmaceuticals and agrochemicals due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry and drug discovery programs.

A versatile and widely employed method for the synthesis of N-aryl pyrazoles is the condensation reaction between an arylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. This document focuses on the use of this compound, a readily available substituted hydrazine, to introduce a dichlorophenyl moiety onto the pyrazole core, a substitution pattern often explored for its potential to modulate biological activity.

Synthetic Methodologies

The primary synthetic routes for the preparation of 1-(2,4-dichlorophenyl)-substituted pyrazoles involve the cyclocondensation reaction with three main classes of dicarbonyl compounds:

-

β-Ketoesters (e.g., Ethyl Acetoacetate): This reaction typically leads to the formation of 1-(2,4-dichlorophenyl)-3-substituted-5-pyrazolone analogues.

-

1,3-Diketones (e.g., Acetylacetone): The reaction with 1,3-diketones results in the formation of 1-(2,4-dichlorophenyl)-3,5-disubstituted pyrazoles.

-

Chalcones (α,β-unsaturated ketones): Cyclization with chalcones yields 1-(2,4-dichlorophenyl)-3,5-diarylpyrazoline intermediates, which can be subsequently oxidized to the corresponding pyrazoles.

Both conventional heating (reflux) and microwave-assisted synthesis can be employed. Microwave irradiation often leads to significantly reduced reaction times and improved yields.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of pyrazole analogues from this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis via Reaction with β-Ketoesters (e.g., Ethyl Acetoacetate)

| Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| Conventional | Ethanol/Acetic Acid | Reflux | 2 - 6 h | 70 - 85 |

| Microwave | Ethanol | 100 - 120 | 5 - 15 min | 80 - 95 |

Table 2: Synthesis via Reaction with 1,3-Diketones (e.g., Acetylacetone)

| Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| Conventional | Glacial Acetic Acid | Reflux | 3 - 5 h | 75 - 90 |

| Microwave | Ethanol | 120 - 140 | 10 - 20 min | 85 - 98 |

Table 3: Synthesis via Reaction with Chalcones

| Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| Conventional | Glacial Acetic Acid | Reflux | 4 - 8 h | 65 - 80 |

| Microwave | Ethanol | 110 | 7 - 10 min | 70 - 90 |

Experimental Protocols

Protocol 1: Conventional Synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-5-pyrazolone from Ethyl Acetoacetate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.

-

Add ethyl acetoacetate (1.1 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(2,4-dichlorophenyl)-3-methyl-5-pyrazolone.

Protocol 2: Microwave-Assisted Synthesis of 1-(2,4-Dichlorophenyl)-3,5-dimethylpyrazole from Acetylacetone

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine this compound (1.0 eq.) and acetylacetone (1.1 eq.).

-

Add ethanol as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120-140°C for 10-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the product by recrystallization from ethanol or by column chromatography.

Protocol 3: Synthesis of 1-(2,4-Dichlorophenyl)-3,5-diarylpyrazoles from Chalcones

Materials:

-

Substituted Chalcone

-

This compound

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Dissolve the substituted chalcone (1.0 eq.) and this compound (1.1 eq.) in glacial acetic acid in a round-bottom flask.

-

Reflux the mixture with stirring for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

-

The initial product is the pyrazoline. For conversion to the pyrazole, the pyrazoline can be oxidized using various oxidizing agents (e.g., I₂ in DMSO) or by air oxidation under basic conditions.

-

Purify the final pyrazole product by recrystallization or column chromatography.

Visualizations

Caption: General workflow for the synthesis of pyrazole analogues.

Caption: Reaction mechanism for pyrazole formation.

Application Notes and Protocols: Knorr Pyrazole Synthesis with 2,4-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis is a fundamental and widely utilized reaction in heterocyclic chemistry for the preparation of pyrazole derivatives.[1][2][3][4][5] First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][5][6] The resulting pyrazole scaffold is a privileged structure in medicinal chemistry, found in a diverse array of biologically active compounds, including anti-inflammatory agents like celecoxib, and various other therapeutic agents.[1][7][8] The versatility of the Knorr synthesis allows for the introduction of a wide range of substituents onto the pyrazole ring, making it an invaluable tool in the generation of compound libraries for drug discovery and development.[4]

This document provides a detailed protocol for the synthesis of a substituted pyrazole using 2,4-Dichlorophenylhydrazine hydrochloride and a 1,3-dicarbonyl compound. It includes a general reaction mechanism, a step-by-step experimental procedure, and methods for purification and characterization.

General Reaction Mechanism

The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation reaction. The mechanism involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[1][4][6] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[4][6] When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of two regioisomeric products is possible, depending on which carbonyl group is initially attacked.[4][5]

Experimental Protocols

This protocol details the synthesis of a pyrazole derivative from this compound and acetylacetone (a 1,3-dicarbonyl compound).

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (30 mL).

-

Reagent Addition: To the stirred solution, add acetylacetone (1.05 eq) followed by a catalytic amount of glacial acetic acid (3-5 drops).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Reaction Parameters and Yields

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Acetylacetone | 1.05 eq |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Reaction Temperature | Reflux (~80-90 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-90% (after purification) |

Note: The values presented in this table are illustrative and may require optimization for specific substrates and scales.

Visualizations

Caption: General mechanism of the Knorr pyrazole synthesis.

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. benchchem.com [benchchem.com]

- 5. Knorr Pyrazole Synthesis [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 2,4-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of carbonyl compounds (aldehydes and ketones) using 2,4-Dichlorophenylhydrazine hydrochloride. This derivatization reaction yields stable, crystalline 2,4-Dichlorophenylhydrazone derivatives, which are valuable for the identification, characterization, purification, and quantification of carbonyl compounds. These derivatives are particularly useful in organic synthesis as intermediates for pharmaceuticals and agrochemicals.[1] This guide covers the reaction mechanism, detailed experimental protocols for synthesis and analysis, and the characterization of the resulting hydrazones.

Introduction

The reaction of carbonyl compounds with hydrazine derivatives is a cornerstone of organic chemistry for the qualitative and quantitative analysis of aldehydes and ketones. This compound serves as an effective derivatizing agent, reacting with the carbonyl group to form a corresponding 2,4-Dichlorophenylhydrazone. This reaction is a condensation reaction, involving the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.[1]

The resulting hydrazones are often brightly colored, crystalline solids with sharp melting points, making them ideal for the identification of unknown carbonyl compounds. The introduction of the dichlorophenyl group provides a unique spectroscopic and chromatographic signature, aiding in their detection and quantification. While less common than its dinitro- analog (2,4-Dinitrophenylhydrazine, DNPH), 2,4-Dichlorophenylhydrazine offers an alternative for derivatization, particularly in synthetic applications.

Reaction Mechanism

The derivatization of a carbonyl compound with this compound proceeds via a nucleophilic addition-elimination pathway. The reaction is typically acid-catalyzed.

-

Step 1: Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the 2,4-Dichlorophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Step 3: Dehydration: The hydroxyl group of the carbinolamine is protonated in the acidic medium, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable 2,4-Dichlorophenylhydrazone with a C=N double bond.

Caption: Reaction mechanism of carbonyl derivatization.

Data Presentation

Quantitative data for the derivatization of carbonyl compounds with this compound is not as extensively documented as for 2,4-Dinitrophenylhydrazine. However, the following table summarizes available characterization data for some 2,4-Dichlorophenylhydrazone derivatives. Researchers should determine the specific properties for their derivatives of interest.

| Carbonyl Compound | Derivative Name | Yield (%) | Melting Point (°C) |

| 2,4-Dichlorobenzaldehyde | 1-(2,4-Dichlorobenzylidene)-2-phenylhydrazine* | 68.80 | 123-124 |

| Ethyl glyoxalate | Ethyl glyoxalate 2,4-dichlorophenylhydrazone | - | 117 |

| Ethyl α-chloroglyoxalate | Ethyl α-chloroglyoxalate 2,4-dichlorophenylhydrazone | - | 98 |

| Unspecified Carbonyl | Unspecified 2,4-dichlorophenylhydrazone | - | 158 |

| Unspecified Carbonyl | Unspecified 2,4-dichlorophenylhydrazone | - | 193-194 |

*Note: This derivative is from the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine, providing a reference for a similar structure.[1][2]

Experimental Protocols

General Protocol for the Synthesis of 2,4-Dichlorophenylhydrazones

This protocol is suitable for the synthesis and isolation of 2,4-Dichlorophenylhydrazone derivatives for characterization purposes (e.g., melting point determination, NMR, IR spectroscopy).

Materials:

-

This compound

-

Carbonyl compound (aldehyde or ketone)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Deionized water

-

Beakers, flasks, stirring apparatus

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution of Reagents: In a round-bottom flask, dissolve 1.0 equivalent of the carbonyl compound in a suitable volume of ethanol. In a separate beaker, dissolve a slight excess (1.1 equivalents) of this compound in ethanol. Gentle warming may be required to aid dissolution.

-

Reaction Mixture: Add the this compound solution to the carbonyl compound solution. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.

-

Drying: Dry the purified 2,4-Dichlorophenylhydrazone derivative in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS).

Protocol for Derivatization for Analytical Purposes (e.g., HPLC Analysis)

This protocol is adapted for the derivatization of carbonyl compounds in a sample matrix for subsequent quantitative analysis.

Materials:

-

Sample containing carbonyl compound(s)

-

This compound solution (e.g., 1 mM in 0.1 M HCl)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Ultrasonicator

-

Centrifuge

-

HPLC vials

Procedure:

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent.

-

Derivatization Reaction: In a reaction vial, mix the sample solution with an equal volume of the this compound solution.

-

Reaction Conditions: Cap the vial and place it in an ultrasonicator bath at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to facilitate the reaction.

-

Extraction: After the reaction, perform a liquid-liquid extraction of the 2,4-Dichlorophenylhydrazone derivatives using a suitable organic solvent, such as acetonitrile.

-

Sample Cleanup (if necessary): The extract may be further purified using Solid Phase Extraction (SPE) if the sample matrix is complex.

-

Analysis: Transfer the final extract into an HPLC vial for analysis. The separation and detection of the derivatives would typically be performed by reverse-phase HPLC with UV detection at a wavelength determined by the absorption maximum of the specific 2,4-Dichlorophenylhydrazone.

Visualizations

Caption: General experimental workflow for derivatization.

Caption: Logical relationship of reactants and products.

References

Application Notes and Protocols for the Detection of Aldehydes and Ketones using 2,4-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes and ketones are a class of organic compounds characterized by the presence of a carbonyl group (C=O). These compounds are of significant interest in various fields, including environmental science, food chemistry, and pharmaceutical development, due to their roles as industrial pollutants, flavor components, and metabolic byproducts.[1][2] A widely used and reliable method for the detection and quantification of aldehydes and ketones is derivatization with 2,4-Dinitrophenylhydrazine (DNPH).[3][4][5] This reaction forms stable, colored 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed using various analytical techniques.[6][7]

The reaction of 2,4-DNPH with aldehydes and ketones is a nucleophilic addition-elimination reaction.[8][9] The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the corresponding hydrazone, which typically presents as a yellow, orange, or red precipitate.[10][11] Aromatic carbonyls tend to produce redder precipitates, while aliphatic carbonyls yield more yellow or orange solids.[3]

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of aldehydes and ketones using 2,4-Dichlorophenylhydrazine hydrochloride.

Qualitative Analysis: Brady's Test

Brady's test is a rapid and simple qualitative method to detect the presence of aldehydes or ketones in a sample. A positive test is indicated by the formation of a colored precipitate.[1][12]

Experimental Protocol: Brady's Test

Materials:

-

2,4-Dinitrophenylhydrazine (2,4-DNPH)

-

Concentrated Sulfuric Acid or Phosphoric Acid (85%)

-

Methanol or Ethanol (95%)

-

Test tubes or a well-plate

-

Pipettes

-

Sample containing the suspected aldehyde or ketone

Reagent Preparation (Brady's Reagent):

-

Method 1 (with Sulfuric Acid): Dissolve 1 gram of 2,4-DNPH in 5.0 mL of concentrated sulfuric acid. Cautiously add 7.0 mL of water and 25 mL of 95% ethanol with stirring.[2]

-

Method 2 (with Phosphoric Acid): Add 0.5 g of 2,4-DNPH to approximately 12-13 cm³ of 85% phosphoric acid. Stir until the 2,4-DNPH has completely dissolved (this may take 10-15 minutes). Make up the total volume to 25 cm³ with ethanol and stir to mix.[6]

Procedure:

-

Place a small amount (e.g., 10 drops) of the prepared Brady's reagent into a clean test tube or a well on a spotting tile.[6]

-

Add a few drops (e.g., 3 drops) of the liquid sample or a solution of the solid sample in a minimal amount of a suitable solvent (like methanol or ethanol) to the reagent.[1][6]

-

Agitate the mixture gently and observe for any immediate changes.[1]

-

If no precipitate forms immediately, allow the mixture to stand for a few minutes.[6]

-

The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or a ketone.[1][12]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For the quantitative determination of specific aldehydes and ketones, High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a robust and widely adopted method. The 2,4-dinitrophenylhydrazone derivatives are separated on a reversed-phase column and detected at a wavelength where they exhibit strong absorbance, typically around 360 nm.[13][14]

Experimental Protocol: HPLC Analysis of Aldehyde and Ketone-DNPH Derivatives

Materials and Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11][13]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

2,4-Dinitrophenylhydrazine (DNPH) solution.

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid).[4][13]

-

Standard solutions of aldehyde and ketone-DNPH derivatives.

Sample Preparation and Derivatization:

-

For liquid samples, a measured volume is taken. For solid samples, an extraction step is required.

-

The sample is mixed with an excess of DNPH solution in an acidic medium. For example, a sample solution can be mixed with a DNPH solution in acetonitrile containing a small amount of concentrated phosphoric acid.[4]

-

The reaction mixture is incubated to ensure complete derivatization. This can be done at room temperature or with gentle heating (e.g., 30 minutes at 65°C).[13]

-

After the reaction is complete, the solution is diluted with the mobile phase to a suitable concentration for HPLC analysis.

-

The solution should be filtered through a 0.45 µm filter before injection into the HPLC system.[4]

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11][13]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient from 60:40 (Acetonitrile:Water) to 98:2 over 15 minutes. An isocratic mobile phase, such as 65:35 (Acetonitrile:Water), can also be used for simpler mixtures.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 30°C.[14]

-

Injection Volume: 20 µL.[14]

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of aldehyde and ketone-DNPH derivatives.

Table 1: Typical Retention Times of Aldehyde and Ketone-DNPH Derivatives

| Compound | Retention Time (min) |

|---|---|

| Formaldehyde-DNPH | 5.63 |

| Acetaldehyde-DNPH | 6.83 |

| Acrolein-DNPH | 8.63 |

| Acetone-DNPH | Not specified in source |

| Propionaldehyde-DNPH | Not specified in source |

| Crotonaldehyde-DNPH | Not specified in source |

| Butyraldehyde-DNPH | Not specified in source |

| Benzaldehyde-DNPH | Not specified in source |

| Valeraldehyde-DNPH | Not specified in source |

| Hexanal-DNPH | Not specified in source |

(Data obtained using a Welch Uitisil® XB-C18 4.6×250mm, 5μm column with an isocratic mobile phase of ACN:H2O 65:35 at a flow rate of 1.0mL/min and a temperature of 30℃)[14]

Table 2: Performance Data for HPLC Analysis of Selected Carbonyl-DNPH Derivatives

| Compound | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Average Recovery (%) |

|---|---|---|---|

| Muscone | 5 | 40 | 98.37 - 100.32 |

| Various Aldehydes | 4.3 - 21.0 | Not specified in source | Not specified in source |

(Data for Muscone obtained with an Alltima C18 column and acetonitrile-water (90:10) mobile phase)[13] (Data for various aldehydes from a separate study)[4]

Spectrophotometric Analysis

A simplified spectrophotometric method can also be employed for the quantification of total carbonyl compounds. The 2,4-dinitrophenylhydrazone derivatives exhibit characteristic absorbance maxima that can be measured.

Experimental Protocol: Spectrophotometric Assay

Materials:

-

Spectrophotometer

-

Cuvettes

-

2,4-DNPH solution

-

Sample containing carbonyl compounds

Procedure:

-

Mix the sample solution with the 2,4-DNPH reagent in an acidic medium.

-

Incubate the mixture to allow for the derivatization reaction to complete.

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax). For neutral ethanol solutions of aliphatic aldehyde and ketone-DNPHs, the λmax is around 358 nm and 363 nm, respectively.

-

In an alkaline solution, the absorbance maximum shifts to the visible region, around 440 nm.

-

Quantification is achieved by comparing the absorbance of the sample to a calibration curve prepared with standard solutions of known carbonyl concentrations.

Visualizations

Reaction Mechanism

The reaction between 2,4-Dinitrophenylhydrazine and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism.

Caption: Reaction mechanism of 2,4-DNPH with a carbonyl compound.

Experimental Workflow

The general workflow for the analysis of aldehydes and ketones using DNPH derivatization followed by HPLC is outlined below.

Caption: General workflow for aldehyde and ketone analysis.

References

- 1. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 2. mostarsyp.org [mostarsyp.org]

- 3. sjpas.com [sjpas.com]

- 4. researchgate.net [researchgate.net]

- 5. hitachi-hightech.com [hitachi-hightech.com]

- 6. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]